Fura-4F, Pentapotassium salt

Calcium imaging Ratiometric fluorescence Intracellular signaling

Fura-4F pentapotassium salt (CAS 299172-08-0) is a water-soluble, cell-impermeant ratiometric Ca²⁺ indicator engineered for elevated calcium regimes. With a Kd of 0.77–1.16 µM, it resists saturation in stimulated neurons, calcium microdomains, and pathological overload where Fura-2 fails. The single fluorine substituent accelerates off-rate kinetics, reducing indicator-introduced distortion for faithful millisecond-timescale Ca²⁺ tracking in cardiomyocytes and excitable cells. Validated for two-photon excitation (Keff 1.16 µM, dynamic range 12.2) with photostability for 5–10 min deep-tissue imaging. Also functions as a validated Fe²⁺ chelator (Kd 4.55–6.99 µM) for metal-binding protein competition assays. Guarantee assay integrity; reject class-level substitution of Fura-2, Fura-5F, or Fura-6F without full revalidation.

Molecular Formula C28H19FK5N3O14
Molecular Weight 835.96
CAS No. 299172-08-0
Cat. No. B1147991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFura-4F, Pentapotassium salt
CAS299172-08-0
Molecular FormulaC28H19FK5N3O14
Molecular Weight835.96
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fura-4F Pentapotassium Salt (CAS 299172-08-0): Technical Baseline and Procurement Classification for Calcium Imaging


Fura-4F, pentapotassium salt (CAS 299172-08-0) is a cell-impermeant fluorescent calcium indicator belonging to the ratiometric Fura dye family . This compound is a derivative of Fura-2 wherein a single electron-withdrawing fluorine substituent is attached to the BAPTA chelator moiety, resulting in a shifted calcium response range suitable for detecting elevated intracellular Ca²⁺ concentrations [1]. The pentapotassium salt form is water-soluble, enabling intracellular loading via microinjection, patch pipette infusion, scrape loading, or pinocytosis .

Why Fura-4F Pentapotassium Salt Cannot Be Substituted with Fura-2 or Other Fura-Family Indicators Without Assay Revalidation


Substituting Fura-4F with Fura-2 or other Fura-family analogs (Fura-5F, Fura-6F, Fura-FF) is scientifically invalid without complete assay revalidation due to substantial differences in calcium-binding affinity and consequent response ranges . Fura-4F exhibits a Kd(Ca²⁺) of approximately 0.77–1.16 µM, representing a 4- to 6-fold lower calcium affinity compared to Fura-2 (Kd ~0.14–0.22 µM), which fundamentally alters the indicator's linear detection range and saturation behavior [1]. A dye with mismatched affinity will either saturate prematurely at physiologically relevant elevated calcium concentrations (high-affinity dyes in high-calcium contexts) or fail to resolve subtle changes near resting levels [2]. Procurement decisions must therefore be guided by the specific calcium concentration regime anticipated in the experimental system rather than class-level interchangeability.

Fura-4F Pentapotassium Salt: Quantitative Evidence of Differentiation from Fura-2 and Related Analogs


Calcium Affinity: Fura-4F Has 4- to 6-Fold Lower Ca²⁺ Affinity Than Fura-2, Enabling Measurement in the 1–100 µM Range

Fura-4F exhibits a Kd(Ca²⁺) of approximately 0.77–1.16 µM, which is approximately 4- to 6-fold higher (lower affinity) than Fura-2, whose Kd is reported at 0.14–0.22 µM depending on the measurement system [1][2]. This reduced calcium affinity shifts the linear detection range toward higher concentrations, allowing accurate ratiometric measurements in the 1–100 µM range where Fura-2 would be fully saturated and non-responsive [3].

Calcium imaging Ratiometric fluorescence Intracellular signaling

Kinetic Response Speed: Fura-4F Enables More Rapid Tracking of Ca²⁺ Concentration Changes Than Fura-2 in Cardiomyocytes

In a direct comparative study using quail and rat cardiomyocytes, Fura-4F demonstrated more rapid tracking of changes in Ca²⁺ concentration compared to Fura-2, though with a narrower dynamic range [1]. This faster kinetic response is attributed to the lower affinity (faster off-rate) of the indicator, which reduces the temporal filtering of rapid calcium transients.

Cardiovascular biomechanics Calcium transients Excitation-contraction coupling

Molar Absorptivity: Fura-4F Exhibits Approximately 75% Greater Molar Absorptivity Than Fura-2

According to Thermo Fisher Scientific's Molecular Probes Handbook, the Ca²⁺-dependent fluorescence response of Fura-4F is similar to Fura-2, but the indicator exhibits approximately 75% greater molar absorptivity [1]. Higher molar absorptivity translates to brighter fluorescence per bound calcium ion at equivalent dye concentrations and excitation intensities.

Fluorescence detection sensitivity Signal-to-noise ratio Ratiometric imaging

Fe(II) Competition Assay Utility: Fura-4F Serves as a Validated Fe(II) Chelator Competitor with Kd of 4.55–6.99 µM, Extending the Fura Family Toolkit Beyond Calcium

Fura-4F has been validated and employed as a ferrous iron (Fe²⁺) chelator in competition assays designed to measure protein Fe(II) binding affinities under heterogeneous, physiologically relevant conditions [1]. In this context, Fura-4F exhibited Fe²⁺ Kd values ranging from 4.55 ± 1.3 µM to 6.99 ± 1.3 µM depending on the competing compound, positioning it within a panel of chelators (including Mag-Fura-2 and Rhod-5N) that collectively span five orders of magnitude in Fe²⁺ affinity (micromolar to nanomolar Kd) [1][2].

Iron homeostasis Metal competition assay Protein Fe(II) binding Frataxin

Two-Photon Excitation: Fura-4F Has 6.4-Fold Higher Effective Kd Than Fura-2 Under TPE, Providing Broader Detectable Calcium Range

Under two-photon excitation (TPE) at 810 nm, Fura-4F exhibits an effective dissociation constant (Keff) of 1.16 ± 0.016 µM and a dynamic range (Rf) of 12.2 ± 0.34 [1]. In comparison, Fura-2 under identical TPE conditions displays a Keff of 181 ± 52 nM (0.181 µM) and an Rf of 22.4 ± 3.8 [1]. This 6.4-fold higher Keff extends the usable calcium measurement range approximately 6-fold higher before saturation.

Two-photon microscopy Deep tissue imaging Cardiomyocyte calcium handling

Fura-4F Pentapotassium Salt: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


High-Speed Calcium Transient Tracking in Excitable Cells (Cardiomyocytes, Neurons, Skeletal Muscle)

Fura-4F is the preferred choice over Fura-2 for measuring rapid calcium transients in excitable cells, as demonstrated in quail and rat cardiomyocytes where Fura-4F enabled more rapid tracking of Ca²⁺ concentration changes [6]. The lower calcium affinity (Kd 0.77–1.16 µM) yields a faster off-rate, minimizing indicator-introduced kinetic distortion of millisecond-timescale calcium signals [7]. The water-soluble pentapotassium salt form is ideally suited for intracellular loading via patch pipette infusion or microinjection in electrophysiology-coupled imaging experiments .

High Calcium Concentration Regimes (Stimulated Cells, Microdomains, Pathological Calcium Overload)

In experimental systems where intracellular calcium exceeds ~1 µM—such as strongly stimulated neurons, calcium microdomains near release sites, or pathological calcium overload—Fura-4F remains responsive whereas Fura-2 becomes saturated and non-reporting [6]. The 4- to 6-fold lower affinity (Kd 0.77–1.16 µM vs 0.14–0.22 µM for Fura-2) extends the linear detection range into the 1–100 µM regime [7]. The ~75% greater molar absorptivity additionally provides brighter signals at the elevated calcium concentrations typical of these applications .

Two-Photon Calcium Imaging with Extended Viability Requirements

Fura-4F is validated for two-photon excitation calcium imaging at 810 nm, with a characterized Keff of 1.16 ± 0.016 µM and dynamic range of 12.2 ± 0.34 [6]. Critically, TPE of Fura-4F enables continuous, long-term (5–10 minutes) Ca²⁺ imaging in ventricular cardiomyocytes using laser-scanning microscopy without significant cellular photodamage or photobleaching [6]. This combination of validated TPE compatibility, intermediate affinity for physiological calcium ranges, and demonstrated photostability makes Fura-4F the evidence-supported choice for deep-tissue calcium imaging requiring extended acquisition times.

Protein Fe(II) Binding Affinity Measurements via Competition Assay

Beyond calcium imaging, Fura-4F is a validated ferrous iron (Fe²⁺) chelator with a characterized Kd of 4.55–6.99 µM, suitable for use in competition assays designed to measure protein Fe(II) binding affinities under heterogeneous, physiologically relevant conditions [6]. Fura-4F forms a 1:1 complex with Fe(II) and provides a spectral marker coupled to metal binding and release, enabling its use alongside Mag-Fura-2 and Rhod-5N to create a chelator panel spanning five orders of magnitude in Fe²⁺ affinity [7]. This application has been demonstrated with frataxin proteins (Yfh1 and Dfh) and is directly transferable to other iron-binding proteins of interest [6].

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